molecular formula C8H8N4 B3048000 2-(1H-1,2,3-triazol-1-yl)aniline CAS No. 15213-01-1

2-(1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B3048000
CAS No.: 15213-01-1
M. Wt: 160.18 g/mol
InChI Key: PXKNAYJTZSJABW-UHFFFAOYSA-N
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Description

Significance of Triazole and Aniline (B41778) Moieties in Contemporary Organic Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in modern chemistry. chemijournal.comnih.gov Its isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), are known for their stability, capacity for hydrogen bonding, and resistance to metabolic degradation. nih.gov These properties make triazoles crucial components in the development of pharmaceuticals, agrochemicals, and functional materials. chemijournal.comwikipedia.orgopenaccessjournals.com The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, has further propelled the synthesis and application of 1,2,3-triazole derivatives. chemijournal.com

Aniline , the simplest aromatic amine, is a foundational building block in organic synthesis. fiveable.mewikipedia.org Its amino group attached to a benzene (B151609) ring makes it a versatile precursor for a vast array of dyes, polymers, and pharmaceuticals. fiveable.mequora.com The electron-rich nature of the aniline ring facilitates electrophilic substitution reactions, while the amino group allows for a variety of chemical transformations. wikipedia.orgsci-hub.se

Overview of Heterocyclic Compound Classes in Chemical and Biological Sciences

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse family of organic compounds. openaccessjournals.comwikipedia.org Their ubiquity in nature is evident in the structures of DNA, RNA, vitamins, and alkaloids. mdpi.com In the realm of synthetic chemistry, heterocycles are indispensable, with a significant percentage of FDA-approved drugs containing a heterocyclic core. wikipedia.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties, making them vital in medicinal chemistry, materials science, and various industrial applications. openaccessjournals.com

Contextualization of 2-(1H-1,2,3-triazol-1-yl)aniline within Triazole-Aniline Hybrid Systems Research

The compound this compound is a prime example of a triazole-aniline hybrid system. Research into such hybrids aims to combine the advantageous properties of both the triazole and aniline moieties to create novel molecules with enhanced or unique functionalities. nih.gov While studies have explored various combinations of triazoles with other cyclic systems, the specific linkage with an aniline ring, and the influence of the substitution pattern, are areas of active investigation. nih.govmdpi.com These hybrid systems are often explored for their potential as therapeutic agents, with the triazole ring acting as a stable linker or a pharmacologically active component. nih.gov

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to the Compound

Current research on this compound and its derivatives is multifaceted. It is recognized as a valuable building block for synthesizing more complex molecules, including polymers and dendrimers. In medicinal chemistry, it is investigated for a range of potential biological activities, including as an antimicrobial, anticancer, and anti-inflammatory agent. The compound's ability to act as a ligand in the study of enzyme inhibition and protein interactions is also a significant area of focus.

Despite the ongoing research, several scientific inquiries remain. A deeper understanding of the structure-activity relationships (SARs) of its derivatives is needed to optimize their therapeutic potential. nih.gov Further exploration of its synthetic pathways, particularly through environmentally benign methods, is also a continuing interest. nih.govtandfonline.com The full scope of its applications in materials science, such as in the development of novel dyes and corrosion inhibitors, is yet to be completely elucidated. jetir.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKNAYJTZSJABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588288
Record name 2-(1H-1,2,3-Triazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15213-01-1
Record name 2-(1H-1,2,3-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)aniline
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Synthetic Methodologies and Reaction Pathways

General Strategies for the Chemical Synthesis of 1,2,3-Triazole-Aniline Derivatives

The construction of 1,2,3-triazole-aniline derivatives is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov This reaction involves the coupling of an azide (B81097) with an alkyne to form the stable triazole ring. A variety of synthetic routes have been developed, often leveraging metal catalysis to control the reaction's efficiency and regioselectivity. nih.govnih.gov

Key strategies include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method, known for its high yields, mild reaction conditions, and excellent regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, this method typically yields 1,5-disubstituted 1,2,3-triazoles. nih.gov

Metal-Free Synthesis: Alternative methods that avoid the use of metal catalysts have also been developed, addressing concerns about potential metal contamination in biological applications. nih.govnih.gov These can include strain-promoted azide-alkyne cycloadditions (SPAAC). nih.gov

Multi-component Reactions: These reactions allow for the assembly of the triazole ring from three or more starting materials in a single step, offering a high degree of molecular diversity. nih.govfrontiersin.org

The choice of synthetic strategy often depends on the desired substitution pattern of the final triazole-aniline derivative and the compatibility of the functional groups present in the precursors.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Pathways

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction, a prominent example of "click chemistry," proceeds under mild conditions and is tolerant of a wide variety of functional groups. beilstein-journals.orgmdpi.com The mechanism involves the in situ formation of a copper(I) acetylide species, which then reacts with an organic azide. nih.gov

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) catalyst to form a copper acetylide intermediate. nih.gov

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which upon protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

The presence of ligands can significantly influence the solubility and reactivity of the copper catalyst. beilstein-journals.org While the exact nature of the catalytically active species can vary depending on the reaction conditions, dinuclear copper acetylides are often proposed as key intermediates. nih.gov

The success of the CuAAC reaction hinges on the appropriate selection and design of the azide and alkyne precursors. For the synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline, the key precursors are an aniline-derived azide and a suitable alkyne.

Azide Precursors: The azide functionality is typically introduced onto the aniline (B41778) ring through a two-step process involving diazotization of the amino group followed by azidation. Anilines can be converted to aryl azides by reacting them with reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. nih.gov The resulting azides can often be used in the subsequent CuAAC reaction without the need for isolation, streamlining the synthetic process. nih.gov

Alkyne Precursors: A wide range of terminal alkynes can be employed in the CuAAC reaction, allowing for significant diversification of the final product. organic-chemistry.org The choice of alkyne will determine the substituent at the 4-position of the triazole ring. For the synthesis of the parent compound, this compound, acetylene (B1199291) gas or a protected form of acetylene can be used. organic-chemistry.org Calcium carbide has also been utilized as a source of acetylene for the synthesis of 1-monosubstituted aryl 1,2,3-triazoles. organic-chemistry.org

The table below provides examples of azide and alkyne precursors used in the synthesis of 1,2,3-triazole derivatives.

To enhance the structural diversity of 1,2,3-triazole-aniline derivatives, pseudo-four-component synthetic approaches have been developed. These methods allow for the in situ generation of one of the reactants, typically the organic azide, from a primary amine. This strategy effectively combines three or four components in a single reaction vessel to produce the desired triazole product.

One such approach involves the reaction of an enamine-ketone, a primary amine (such as aniline), and p-toluene sulfonyl hydrazine, catalyzed by non-metallic iodine. nih.gov This method proceeds through the continuous formation of C-N and N-N bonds, along with acyl migration, to yield N1-substituted-1,2,3-triazoles with good yields. nih.gov Another strategy utilizes a copper-catalyzed three-component reaction of alkynic acid, diesel ether, and an azide to produce N-alkyl-5-seleno-1,2,3-triazoles. frontiersin.org These multi-component approaches offer a high degree of convergence and atom economy, making them attractive for the rapid generation of compound libraries for screening purposes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions in Derivatives Synthesis

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted this compound derivatives. nih.gov This reaction creates carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govacademie-sciences.fr For the synthesis of triazole-aniline derivatives, this can involve coupling a triazole-substituted aryl halide with a suitable boronic acid, or vice-versa. bham.ac.uk

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. nih.gov

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. nih.gov

The use of specialized phosphine (B1218219) ligands can enhance the efficiency of the Suzuki-Miyaura coupling, allowing for the use of less reactive aryl chlorides and enabling the coupling of sterically hindered substrates. nih.gov This methodology has been successfully applied to the synthesis of various biaryl compounds, including those relevant to the pharmaceutical and crop protection industries. nih.govrsc.org

Multi-Step Synthetic Sequences from Readily Available Substituted Precursors

The synthesis of this compound and its derivatives can also be achieved through multi-step sequences starting from readily available substituted precursors. nih.gov These synthetic routes offer a high degree of control over the final structure and allow for the introduction of a wide range of functional groups.

A common strategy involves the initial synthesis of a substituted aniline or a substituted alkyne, followed by the key triazole-forming reaction. For instance, aniline derivatives with a propargyloxy group can be prepared by alkylating the corresponding hydroxyacetanilides with propargyl bromide. researchgate.net Subsequent deprotection of the amino group provides the aniline-alkyne precursor for the CuAAC reaction. researchgate.net

Another approach involves the synthesis of a substituted azide. This can be achieved through various methods, including the reaction of a halide with sodium azide. nih.gov The resulting azide can then be coupled with a suitable alkyne to form the desired triazole. These multi-step sequences provide a versatile platform for the synthesis of a diverse library of 1,2,3-triazole-aniline derivatives. nih.govresearchgate.net

Exploration of Regioselectivity and Stereoselectivity in Reaction Outcomes

In the synthesis of this compound and its derivatives, controlling the regioselectivity of the triazole ring formation is crucial. The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne can, in principle, yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org

The choice of catalyst plays a pivotal role in determining the regiochemical outcome. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, almost exclusively producing the 1,4-disubstituted isomer. beilstein-journals.orgresearchgate.net In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically favors the formation of the 1,5-disubstituted regioisomer. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the origins of this regioselectivity. imist.ma These studies help to elucidate the reaction mechanisms and predict the most likely product.

Stereoselectivity is generally not a factor in the synthesis of the parent compound, this compound, as it does not possess any stereocenters. However, if chiral precursors are used, the stereochemistry of the final product will be determined by the stereochemistry of the starting materials.

The table below summarizes the regioselectivity of different catalytic systems for the azide-alkyne cycloaddition.

Implementation of Green Chemistry Principles in Synthetic Procedures (e.g., Aqueous Reaction Media)

The synthesis of 1,2,3-triazoles, including this compound, has increasingly incorporated the principles of green chemistry to minimize environmental impact. A primary focus has been the replacement of hazardous organic solvents with environmentally benign alternatives, with water being a prominent choice.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a common method for synthesizing the 1,2,3-triazole ring. Research has demonstrated the feasibility and efficiency of conducting this reaction in aqueous media. For instance, the copper-catalyzed reaction of organic azides with acetylene gas to produce 1-substituted 1,2,3-triazoles has been successfully performed in water, achieving yields ranging from 29% to 96%. researchgate.net This approach often utilizes a catalyst system such as copper(I) iodide (CuI) in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.net

A notable advancement in green synthesis is the use of visible-light-promoted CuAAC in water. This method employs a photosensitizer, such as Eosin Y, and a copper source, like copper(II) chloride (CuCl₂), under green LED irradiation. rsc.org This technique has been used to synthesize derivatives like 2-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline in high yield (89%) in water, highlighting its potential for the synthesis of the parent compound. rsc.org The use of water as a solvent and visible light as an energy source significantly enhances the sustainability of the process. rsc.orgconsensus.app

Beyond purely aqueous systems, other green solvent systems have been explored. Deep eutectic solvents (DES), for example, have emerged as promising alternatives. A novel copper(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been developed that facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles in high yields (up to 98%) without the need for an external base. consensus.app This solvent system is stable and can be reused multiple times, adding to its green credentials. consensus.app

The choice of catalyst also plays a crucial role in the greenness of a synthetic procedure. Heterogeneous catalysts, such as copper nanoparticles or copper supported on materials like charcoal, offer advantages in terms of separation and recyclability. consensus.apprsc.org For example, a nanoreactor, Cu@KCC-1-NH-CS₂, has been effectively used for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. consensus.app

Table 1: Comparison of Green Synthetic Methods for 1,2,3-Triazole Synthesis

MethodSolventCatalyst/PromoterKey AdvantagesReported YieldsReference
Copper-Catalyzed CycloadditionWaterCuI / Et₃NAvoids organic solvents.29-96% researchgate.net
Visible-Light-Promoted CuAACWaterEosin Y / CuCl₂Sustainable energy source, mild conditions.up to 89% rsc.org
Cu(II)-ADES SystemDeep Eutectic SolventCu(II)-acidic deep eutectic solventBase-free, reusable solvent/catalyst system.up to 98% consensus.app
Heterogeneous CatalysisWaterCu@KCC-1-NH-CS₂Recyclable catalyst, simplified workup.High consensus.app

Evaluation of Synthetic Pathway Scalability for Research and Industrial Applications

The transition of a synthetic route from laboratory-scale research to industrial-scale production requires careful evaluation of its scalability, safety, and economic viability. For this compound and related compounds, several synthetic strategies show promise for large-scale applications.

One method with demonstrated scalability involves the reaction of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines, mediated by N,N-diisopropylethylamine (DIPEA). This approach, conducted in ethanol, allows for the large-scale synthesis of N1-substituted-1,2,3-triazoles with reported yields around 80%. frontiersin.orgnih.gov A key advantage of this method is the avoidance of potentially hazardous azide precursors like sodium azide, which is often a concern in industrial processes due to its toxicity and explosive nature. frontiersin.orgnih.gov

Continuous flow synthesis represents a significant technological advancement for scaling up chemical reactions. A robust protocol for the synthesis of 1,2,3-triazoles has been established using a continuous flow system with a heterogeneous copper-on-charcoal catalyst. rsc.org This methodology offers several advantages for industrial applications, including enhanced safety through smaller reaction volumes at any given time, improved heat and mass transfer, and the potential for automation and continuous production. rsc.org The protocol has been successfully applied to the synthesis of the antiepileptic drug rufinamide, a 1,2,3-triazole derivative, with a high isolated yield of 96%, demonstrating its industrial potential. rsc.org

The reusability of the catalytic system is another critical factor for scalable and cost-effective synthesis. The previously mentioned Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) system is noted for its stability and reusability over multiple cycles without significant loss of catalytic activity, making it a strong candidate for large-scale synthesis. consensus.app Similarly, polymeric imidazole (B134444) copper catalysts that are insoluble can be used at very low loadings and are easily recycled, leading to quantitative yields of the desired triazoles.

Table 2: Assessment of Scalability for 1,2,3-Triazole Synthetic Pathways

Synthetic PathwayKey FeaturesAdvantages for ScalabilityReported YieldsReference
DIPEA-mediated cyclization of hydrazonesAvoids azide precursors.Improved safety profile for large-scale operations.~80% frontiersin.orgnih.gov
Continuous Flow SynthesisHeterogeneous copper-on-charcoal catalyst.Enhanced safety, automation potential, high throughput.up to 96% rsc.org
Reusable Catalytic Systems (e.g., Cu(II)-ADES)Stable and reusable catalyst/solvent.Reduced catalyst waste and cost, simplified purification.up to 98% consensus.app

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(1H-1,2,3-triazol-1-yl)aniline, providing insights into its molecular framework, connectivity, and dynamic behavior in solution.

Application of 1D and 2D NMR Experiments (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, DEPT)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in confirming the regioselectivity of the triazole formation and assigning the proton and carbon signals of the molecule. In the ¹H-NMR spectrum, the protons of the aniline (B41778) amine group (NH₂) typically appear as a broad singlet. The protons of the triazole ring are observed in the range of δ 7.5–8.5 ppm.

For a comprehensive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer) are employed. rsc.org COSY helps identify proton-proton couplings within the aniline and triazole rings, while HSQC correlates protons to their directly attached carbons. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C-NMR spectrum.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound Derivatives

Assignment ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Aniline NH₂ ~5.5 (broad singlet) -
Triazole CH 7.5 - 8.5 113.7 - 129.3 rsc.org
Aniline Aromatic CH 6.6 - 7.4 rsc.org 116.9 - 145.3 rsc.org

Note: Chemical shifts can vary depending on the solvent and specific derivative.

Conformational Analysis and Tautomerism Studies via NMR Chemical Shifts

NMR chemical shifts are sensitive to the electronic environment of the nuclei, making NMR a powerful tool for studying conformational changes and tautomerism. The 1,2,3-triazole ring can exist in a dynamic equilibrium between its different prototropic tautomers (1H, 2H, and 3H). nih.gov This tautomerism can influence the chemical shifts of the triazole protons and carbons. beilstein-journals.orgnih.gov

In solution, if the proton exchange between the nitrogen atoms of the triazole ring is fast on the NMR timescale, averaged signals are observed. beilstein-journals.org By studying the NMR spectra at different temperatures (Variable Temperature NMR), it is possible to slow down this exchange and potentially observe the individual tautomers. Computational calculations of NMR chemical shifts for different conformations and tautomers can be correlated with experimental data to determine the predominant species in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns. rsc.orguni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. uni.lu For this compound (C₈H₈N₄), the expected monoisotopic mass is approximately 160.0749 g/mol . uni.lu HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which helps to rule out other potential elemental compositions. The protonated molecule [M+H]⁺ is commonly observed in techniques like electrospray ionization (ESI). uni.lu

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺ 161.08217 uni.lu
[M+Na]⁺ 183.06411 uni.lu
[M-H]⁻ 159.06761 uni.lu

Data from PubChem. uni.lu

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Common fragmentation pathways for 1,2,3-triazoles can include the loss of a nitrogen molecule (N₂). rsc.org The fragmentation of the aniline moiety can also be observed.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. rsc.orgrsc.orguni.lu

Key characteristic absorption bands for this molecule include:

N-H stretching vibrations of the aniline amino group (NH₂), which typically appear in the region of 3300–3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings (aniline and triazole).

N=N stretching vibrations of the triazole ring.

C=C stretching vibrations within the aromatic rings, usually found in the 1450–1600 cm⁻¹ region.

C-N stretching vibrations .

The presence and position of these bands provide strong evidence for the successful synthesis and purity of the compound.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aniline N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Triazole Ring Vibrations 1450 - 1600
Aromatic C=C Stretching 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions within the aromatic aniline and triazole rings. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

A pertinent example is the crystal structure of 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole, which features the same core components of an aminophenyl group attached to a triazole ring. iucr.org The study of this isomer reveals key structural characteristics that are likely to be shared with this compound.

Key Research Findings from a Structural Isomer:

The crystallographic analysis of 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole demonstrated that the molecule crystallizes in the orthorhombic space group P21ab. iucr.org A significant feature of its solid-state structure is the dihedral angle between the phenyl and triazole rings, which was determined to be 43.0°. iucr.org This non-coplanar arrangement is attributed to steric hindrance between the two ring systems and the presence of an intramolecular hydrogen bond between the N(3) of the triazole ring and the N(5) of the amino group, with a bond length of 2.89 Å. iucr.org

The bond lengths within the benzene (B151609) ring are consistent with a standard aromatic system, averaging 1.395 Å. iucr.org The C(4)-N(5) bond length is typical for C-N bonds in similar aniline derivatives. iucr.org The bond lengths within the triazole ring suggest a predominance of the neutral resonance form. iucr.org

Intermolecular hydrogen bonding also plays a crucial role in the crystal packing. A weak hydrogen bond connects the N(3) atom with the N(4) atom of an adjacent molecule, and another intermolecular hydrogen bond is observed between the N(5) of the amino group and the N(2) of a neighboring molecule. iucr.org

The detailed crystallographic data for 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole is presented in the interactive table below.

Crystallographic Data for 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole. iucr.org
ParameterValue
Chemical FormulaC₈H₉N₅
Crystal SystemOrthorhombic
Space GroupP21ab
a (Å)8.9724 (4)
b (Å)11.3495 (6)
c (Å)8.1436 (3)
Volume (ų)829.3
Z4
Dihedral Angle (Phenyl-Triazole)43.0°
Intramolecular H-bond (N(3)···N(5))2.89 Å

This comprehensive data for a closely related isomer underscores the power of X-ray crystallography in elucidating the precise solid-state structure of triazole derivatives. It is anticipated that a single-crystal X-ray diffraction study of this compound would similarly reveal a non-planar conformation and a network of intra- and intermolecular hydrogen bonds governing its crystal lattice.

Reactivity and Mechanistic Investigations

Reactivity of the Aniline (B41778) Moiety and Formation of Diverse Derivatives

The aniline portion of 2-(1H-1,2,3-triazol-1-yl)aniline is a versatile functional group, amenable to a wide array of chemical transformations. The primary amino group (-NH2) can readily undergo reactions such as acylation, alkylation, and diazotization, serving as a key handle for the synthesis of a diverse range of derivatives.

Standard acylation reactions with acyl chlorides or anhydrides can convert the amino group into the corresponding amides. For instance, 2-(pyridin-2-yl)aniline, a structurally related compound, has been used as a directing group in C-H amination reactions after its conversion to an amide. rsc.org This highlights the utility of the amino group in directing further functionalization.

The amino group can also be a nucleophile in substitution reactions. Additionally, it can be transformed into a diazonium salt, which is a gateway to numerous other functionalities. The reactivity of the aniline moiety is a cornerstone for creating libraries of compounds with varied properties. nih.gov

Below is a table summarizing common reactions involving the aniline moiety of this compound and its analogs.

Reaction TypeReagent ClassProduct Class
AcylationAcyl Halides, AnhydridesAmides
AlkylationAlkyl HalidesSecondary/Tertiary Amines
DiazotizationNitrous Acid (HNO2)Diazonium Salts
Schiff Base FormationAldehydes, KetonesImines

These transformations allow for the introduction of various substituents, which can significantly alter the molecule's physical and chemical properties. researchgate.netnih.gov

Functionalization Strategies for the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is known for its stability and is generally less reactive than the aniline moiety. chemicalbook.com However, it is not inert, and several strategies exist for its functionalization. The nitrogen atoms in the triazole ring can act as ligands for metal complexes, a property that is crucial in catalysis and materials science. nih.govrsc.org

Direct C-H functionalization of the triazole ring is challenging but can be achieved under specific conditions, often requiring metal catalysis. A more common approach to substituted triazoles involves synthesizing the ring with the desired substituents already in place, typically through [3+2] cycloaddition reactions. organic-chemistry.orgnih.gov

Alkylation of the triazole nitrogen atoms is another functionalization pathway. Depending on the reaction conditions and the nature of the alkylating agent, substitution can occur at different nitrogen atoms of the triazole ring. nih.gov For instance, studies on related 5-aryl-4-trifluoroacetyltriazoles have shown that alkylation can be directed to specific nitrogen atoms, leading to either 1-alkyl or 2-alkyl substituted triazoles, with the outcome influenced by both steric and electronic factors. nih.gov

Study of Cascade Reactions and Multi-Component Manipulations for Complex Architecture Synthesis

The dual functionality of this compound makes it an excellent substrate for cascade and multi-component reactions, enabling the rapid construction of complex polycyclic architectures. chemicalbook.com These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical.

A notable example involves the silver-catalyzed cascade cyclization of 2-(1H-1,2,3-triazol-5-yl)anilines (a regioisomer of the title compound) with 2-alkynylbenzaldehydes. nih.govresearchgate.net This process leads to the formation of novel pentacyclic fused triazoles through a sequence of condensation and intramolecular amination steps, forming three new C-N bonds in one pot. nih.gov The reaction proceeds through an imine intermediate, followed by nucleophilic attack from a triazole nitrogen onto the imine carbon and subsequent cyclization involving the alkyne. nih.gov

Similarly, palladium-catalyzed three-component reactions have been developed using amino-NH-1,2,3-triazoles, isocyanides, and iodoarenes to synthesize tricyclic fused 1,2,3-triazole derivatives. researchgate.net These advanced synthetic methods demonstrate the power of using simple, functionalized building blocks like triazolyl anilines to access structurally complex and diverse molecular frameworks.

The table below outlines a key cascade reaction involving a related triazolyl aniline.

Reaction NameSubstratesCatalystProduct TypeKey Features
Silver-Catalyzed Cascade Cyclization2-(1H-1,2,3-triazol-5-yl)aniline, 2-AlkynylbenzaldehydeAgNO3Pentacyclic Fused TriazolesThree C-N bonds formed in one step

Electronic and Steric Influence of Substituents on Reaction Outcomes and Selectivity

The outcome and selectivity of reactions involving this compound and its derivatives are profoundly influenced by the electronic and steric properties of substituents on both the aniline and triazole rings. researchgate.netnih.gov

On the triazole ring, substituents can exert significant steric and electronic effects. nih.gov For example, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, bulky groups on the triazole ring can sterically hinder attack at adjacent nitrogen atoms, thereby favoring substitution at the less hindered position. nih.gov The electronic nature of the triazole ring itself, being electron-rich, also influences its reactivity and its interactions with other molecules. nih.gov The interplay of these electronic and steric factors is crucial for controlling regioselectivity in the synthesis of functionalized triazole derivatives. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For triazole derivatives, DFT calculations are crucial for understanding their reactivity and electronic characteristics. researchgate.net

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in describing the electronic properties and reactivity of a compound. nih.gov The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it is energetically unfavorable to add an electron to a high-lying LUMO or remove one from a low-lying HOMO. researchgate.net

The molecular electrostatic potential (MEP) map is another critical output of DFT studies, which illustrates the charge distribution within a molecule. researchgate.net The MEP map helps in identifying the electrophilic and nucleophilic sites, providing insights into how the molecule might interact with biological receptors. researchgate.net For instance, green regions on an MEP map indicate a neutral electrostatic potential and lower chemical reactivity. researchgate.net

The electronic properties of triazolylidene-based mesoionic carbenes, which are related to the triazole core, are also studied to understand their donor/acceptor capabilities in metal complexes. acs.org

Molecular Docking Simulations to Predict Ligand-Target Recognition and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme or receptor. dnu.dp.ua

For derivatives of 2-(1H-1,2,3-triazol-1-yl)aniline, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. For example, docking simulations have been used to investigate the interactions of triazole derivatives with enzymes like carbonic anhydrase-II, where the triazole ring can bind to the active site. These studies help in understanding how the compound inhibits the enzyme's function through the formation of hydrogen bonds and π-π interactions.

In a study on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential anticancer agents, molecular docking was used to screen compounds against EGFR and RET tyrosine kinases. dnu.dp.ua The results identified a derivative with high affinity towards both enzymes, suggesting its potential as a "base" molecule for further development. dnu.dp.ua Similarly, docking studies on 1,2,3-triazole-based benzimidazole (B57391) derivatives have been performed to assess their binding to the active sites of various bacterial enzymes. pnrjournal.com

The following table summarizes the results of a molecular docking study on a related triazole derivative against different cancer cell lines.

CompoundTarget ProteinBinding Energy (kcal/mol)
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)EGFR-9.7
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)RET-8.7

Data sourced from a study on potential tyrosine kinase inhibitors. dnu.dp.ua

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to sample different conformations of the ligand within the binding site. nih.gov

For triazole-based compounds, MD simulations have been employed to understand the interaction mechanism between inverse agonists and the estrogen-related receptor α (ERRα), a target in cancer therapy. nih.gov These simulations revealed that the binding mode of the small molecules within the ligand-binding domain leads to conformational changes in the receptor's helices, which in turn affects the biological activity. nih.gov The stability of the interactions, such as hydrogen bonds formed between the triazole moiety and specific amino acid residues like Ser325, can be monitored throughout the simulation. nih.gov

MD simulations can also be used to model the effects of solvation in different environments to assess properties like aggregation tendencies.

Derivation of Quantitative Structure-Activity Relationships (QSAR/SAR) for Biological Relevance

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. nih.govmdpi.com

For triazole derivatives, 3D-QSAR studies have been conducted to develop models that explain the relationship between their structural features and anticancer activity. nih.gov These models use descriptors related to steric and electrostatic fields to identify the key structural requirements for enhanced biological activity. For instance, a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents indicated that low to optimum electronegative substituents and sterically favorable groups are necessary for improved activity. nih.gov

QSAR models are typically developed using a training set of compounds with known activities and then validated using a test set. mdpi.com The statistical quality of the model is crucial for its predictive power. nih.gov

The following table presents data from a QSAR study on triazole benzene (B151609) sulfonamide derivatives, showing the predicted and experimental inhibitory activities.

CompoundR1 GroupR2 GroupPredicted pKi
1N-pyridyl-3-yl-9.13
24-methylphenylN-piperidin-4-yl9.65
20-N-[3-(1-Methylpyrrolidin-2-yl)pyridin-4-yl]10.05
24--10.03
27--10.104

Data adapted from a study on human carbonic anhydrase IX inhibitors. nih.gov

In silico Prediction of Biological Interactions: Enzyme Inhibition and Receptor Binding Mechanisms

In silico methods are extensively used to predict and analyze the biological interactions of compounds like this compound, particularly in the context of enzyme inhibition and receptor binding. These computational approaches provide a detailed understanding of the molecular mechanisms underlying the observed biological activities.

The triazole ring is a key pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. nih.govmdpi.com Computational studies have shown that 1,2,3-triazole systems can act as isosteres of amide groups, further highlighting their potential for biological activity. nih.govmdpi.com

In silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are also a critical component of the early drug discovery process. nih.gov For instance, studies on aniline (B41778) derivatives containing a 1,2,3-triazole system have shown that these compounds generally satisfy drug-likeness rules, such as Lipinski's rule of five, and exhibit favorable absorption parameters. mdpi.comnih.gov

Computational methods, especially molecular docking and MD simulations, are pivotal in elucidating the precise binding modes of triazole derivatives within the active sites of their biological targets. These techniques allow for the identification of key amino acid residues that are involved in the interaction and the nature of the chemical bonds formed.

For example, docking studies have revealed that the triazole ring can bind to the active site of enzymes like carbonic anhydrase-II. The ability of the aniline and triazole moieties to form hydrogen bonds and engage in π-π stacking interactions with the protein's residues is a recurring theme in the binding of these compounds. In the case of potential tyrosine kinase inhibitors, docking simulations have identified specific interactions with the EGFR and RET proteins, providing a rationale for the observed inhibitory activity and a basis for further structural modifications to enhance potency. dnu.dp.ua

Characterization of Non-Covalent Interactions

Non-covalent interactions are paramount in determining the supramolecular chemistry, material properties, and biological activity of a molecule. For this compound, a variety of these weak forces are computationally predicted to be at play, governing its aggregation, solubility, and receptor-binding capabilities.

Hydrophobic Forces: The aniline ring in this compound introduces a significant hydrophobic character to the molecule. In aqueous environments, these hydrophobic regions tend to minimize contact with water molecules, leading to aggregation or binding to hydrophobic pockets in larger biomolecules. This is a crucial factor in its predicted pharmacokinetic profile. nih.gov

Dipole-Dipole Interactions: The 1,2,3-triazole ring possesses a strong dipole moment, a characteristic that facilitates significant dipole-dipole interactions. nih.govpreprints.org These electrostatic attractions between the positive end of one molecule and the negative end of another contribute to the organized packing of the molecules in the solid state and influence its interaction with other polar molecules.

Interaction TypeParticipating MoietiesSignificance
Hydrogen BondingAniline -NH2 (donor), Triazole N atoms (acceptor), C-H bonds (donor)Directional, strong; crucial for crystal packing and specific biological interactions.
Hydrophobic ForcesAniline phenyl ringDrives aggregation in aqueous media and binding to nonpolar sites.
Dipole-DipoleTriazole ringContributes to molecular alignment and stability in condensed phases.
Van der WaalsEntire moleculeNon-directional, cumulative; important for overall cohesion.

Investigation of Electronic Insulator Properties in Metal Complexes through Computational Models

The coordination of organic ligands to metal centers can dramatically alter the electronic properties of both the ligand and the metal. The 1,2,3-triazole moiety in this compound is an excellent ligand for various metal ions, and computational studies on similar triazole-based complexes provide insight into their potential electronic behavior.

Theoretical investigations, often employing Density Functional Theory (DFT), can predict the geometry and electronic structure of metal complexes. researchgate.netarabjchem.org Studies on metal complexes with ligands containing 1,2,3-triazole have shown that the triazole nitrogen atoms are effective coordination sites. arabjchem.org The formation of a coordination bond can lead to a significant charge transfer between the ligand and the metal, which in turn influences the electronic properties of the resulting complex.

In the context of electronic insulators, a large Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key indicator. Computational models can calculate these frontier orbital energies. For a metal complex of this compound, the nature of the metal ion and the coordination geometry would be critical in determining this energy gap. DFT calculations on related triazole complexes have been used to determine their structural and electronic properties, including the HOMO-LUMO gap. researchgate.net A wide gap suggests that a large amount of energy is required to excite an electron to a higher energy state, a characteristic of electronic insulators.

Below is a representative table of calculated electronic properties for a hypothetical metal complex of a triazole derivative, illustrating the type of data generated from computational studies.

ParameterCalculated Value (eV)Implication
EHOMO-6.5Energy of the highest occupied molecular orbital.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)5.3A large gap is indicative of high stability and potential insulator properties.

Theoretical Studies on Corrosion Inhibition Mechanisms and Surface Adsorption

The presence of heteroatoms (N) and aromatic rings in this compound suggests its potential as a corrosion inhibitor for metals. preprints.org Theoretical chemistry, particularly DFT, is a powerful tool to investigate the mechanisms of corrosion inhibition at the molecular level. researchgate.neticrc.ac.ir Such studies typically focus on the adsorption of the inhibitor molecule onto the metal surface.

Computational models can elucidate the adsorption process by calculating various quantum chemical parameters. These include the energies of the HOMO and LUMO, the energy gap (ΔE), dipole moment (μ), and the fraction of electrons transferred (ΔN). icrc.ac.irnajah.edu A high EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. Conversely, a low ELUMO suggests the ability of the molecule to accept electrons from the metal surface. The adsorption can be characterized as a donor-acceptor interaction. najah.edu

The adsorption energy of the inhibitor on the metal surface can also be calculated, providing a direct measure of the strength of the interaction. A more negative adsorption energy signifies a more stable and spontaneous adsorption process. Theoretical studies on similar triazole derivatives have shown that they can act as effective corrosion inhibitors for steel in acidic media, with their inhibition efficiency correlating well with calculated quantum chemical parameters. preprints.orgpreprints.org The aniline and triazole rings can lie flat on the metal surface, maximizing the contact area and forming a protective film that isolates the metal from the corrosive environment.

The following table presents typical quantum chemical parameters calculated for a triazole-based corrosion inhibitor, which would be analogous to those for this compound.

Quantum Chemical ParameterTypical Calculated ValueSignificance in Corrosion Inhibition
EHOMO (eV)-7.8Higher value indicates better electron-donating ability to the metal.
ELUMO (eV)-1.5Lower value indicates better electron-accepting ability from the metal.
Energy Gap (ΔE) (eV)6.3Lower gap suggests higher reactivity and potentially better inhibition.
Dipole Moment (μ) (Debye)3.5Higher value can favor accumulation on the metal surface.
Adsorption Energy (kJ/mol)-150Negative value indicates spontaneous and strong adsorption on the metal surface.

Coordination Chemistry and Metal Complexes

Ligand Design Principles and Diverse Coordination Modes of Triazole-Aniline Scaffolds

The 2-(1H-1,2,3-triazol-1-yl)aniline scaffold is an exemplary bidentate chelating ligand. The design incorporates two key nitrogen donor sites: the amino group of the aniline (B41778) ring and a nitrogen atom from the 1,2,3-triazole ring (specifically, the N3 atom). This arrangement allows for the formation of a stable five-membered chelate ring with a metal center.

The primary coordination modes observed and anticipated for this class of ligands are:

Bidentate Chelation (κ²-N,N'): This is the most common mode, where both the aniline nitrogen and the N3 of the triazole ring bind to a single metal center. This is observed in analogous pyridyl-triazole platinum(II) complexes. researchgate.net

Monodentate Coordination (κ¹-N): In certain steric or electronic environments, the ligand may coordinate through only one of its nitrogen donors, typically the more accessible or more basic site.

Bridging Coordination: In the formation of coordination polymers, the ligand can act as a linker between two or more metal centers. This can occur if the aniline and triazole groups bind to different metals or if the ligand self-assembles into more complex supramolecular structures. While not directly observed for this specific ligand, related bis(triazole) ligands are well-known to form extensive 1D, 2D, and 3D networks with metal ions like zinc(II). nih.govmdpi.com

The stability and properties of the resulting metal complexes are influenced by the strong σ-donating character of the aniline and triazole nitrogens, as well as the π-system of the aromatic rings. nih.govrsc.org

Synthesis and Structural Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with this ligand framework typically involves the reaction of the pre-formed ligand with a suitable metal salt or precursor in an appropriate solvent. The resulting complexes are then characterized by techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis.

While the direct synthesis of a Cu(I) complex with this compound is not prominently documented, studies on analogous 1,2,3-triazole ligands provide a clear blueprint for their formation and structure. For instance, luminescent mononuclear copper(I) complexes have been synthesized by reacting functionalized 2-(1H-1,2,3-triazol-4-yl)pyridine ligands with [Cu(MeCN)₄]ClO₄ in the presence of phosphine (B1218219) co-ligands like triphenylphosphine (B44618) (PPh₃). rsc.org

In other work, reacting imidazolium (B1220033) salts of 1,2,3-triazole-tethered N-heterocyclic carbene (NHC) ligands with copper powder yields bi- and trinuclear copper(I) complexes. beilstein-journals.org In one such binuclear complex, two ligands bridge two copper centers, though in this specific case, the triazole nitrogen did not participate in coordination. beilstein-journals.org These studies suggest that this compound could readily form mononuclear complexes [Cu(L)(P^P)]⁺ or potentially engage in the formation of multinuclear clusters, depending on the reaction stoichiometry and the nature of the ancillary ligands.

Zinc(II) ions, with their flexible coordination geometry (typically tetrahedral or octahedral), are excellent candidates for forming coordination polymers with polytopic ligands. mdpi.commdpi.com Ligands containing multiple triazole units or a combination of triazole and carboxylate groups have been used to construct extensive frameworks. mdpi.comrsc.org For example, the hydrothermal reaction of Zn(NO₃)₂ with benzene-1,3,5-tricarboxylic acid and 1,2-bis(1,2,4-triazol-4-yl)ethane yields a 3D coordination polymer. rsc.org

Another example involves a 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole ligand, which bridges Zn(II) ions to form one-dimensional helical chains that are further linked into a 3D network by dicarboxylate co-ligands. nih.gov Based on these precedents, it is highly probable that this compound, acting as a bifunctional linker, could be used to synthesize novel 1D, 2D, or 3D zinc(II) coordination polymers. The specific architecture would be influenced by the choice of zinc salt anion, solvent, and the presence of any co-ligands.

Rhenium(I) tricarbonyl complexes, typically featuring a stable fac-[Re(CO)₃]⁺ core, are well-known for their rich photophysical properties. Bidentate N,N'-donor ligands like this compound are ideal for creating such complexes. Synthesis generally involves the reaction of the ligand with a rhenium precursor like [Re(CO)₅Br] or [NEt₄]₂[Re(CO)₃Br₃]. nih.gov

The electronic properties of the resulting complex, [Re(L)(CO)₃X] (where L is the bidentate ligand and X is a monodentate ligand like a halide), can be systematically tuned. A comparative study of tricarbonylrhenium(I) complexes with 1,2,3-triazole-based ligands versus their 1,2,3-triazol-5-ylidene (mesoionic carbene) analogues demonstrated this principle. rsc.org FT-IR and electrochemical data showed a stronger electron donor effect from the mesoionic carbene ligand to the rhenium atom compared to the standard triazole ligand. rsc.org This enhanced donor strength alters the energy of the metal-to-ligand charge transfer (MLCT) transitions, thereby tuning the complex's photophysical and electronic properties. The introduction of electron-donating or -withdrawing substituents on the aniline ring of the this compound ligand would provide a further avenue for fine-tuning these properties.

Platinum(II) complexes typically adopt a square planar geometry. The synthesis of such complexes with this compound would likely proceed by reacting the ligand with a Pt(II) source like K₂PtCl₄. Research on the analogous ligand 3,4,5-tris(2-pyridyl)-4-H-1,2,4-triazole (L¹) shows the formation of chelated platinum(II) complexes of the type [PtXY(κ²-N,N'-L¹)] (where X, Y = Cl, Me). researchgate.net These complexes exhibit the expected square planar stereochemistry.

The reaction of Pt(II) complexes with sulfur-donor ligands is a significant aspect of their chemistry. nih.gov For the this compound ligand, the two nitrogen atoms would coordinate to the platinum(II) center, leading to a stable, neutral complex such as [PtCl₂(κ²-N,N'-L)]. The stereochemistry would be cis with respect to the two chloride ligands, enforced by the bidentate nature of the chelating ligand. Further reactions, such as oxidative addition, can lead to platinum(IV) complexes with octahedral geometry. researchgate.net

Luminescence Properties and Photophysical Behavior of Coordination Compounds

Metal complexes of triazole-containing ligands are frequently luminescent, a property that is highly dependent on both the metal ion and the ligand structure.

Rhenium(I) complexes based on 1,2,3-triazole ligands are known to be phosphorescent in solution. rsc.org Some exhibit remarkable solid-state luminescence enhancement (SLE) and high photoluminescence quantum yields, with one derivative reaching up to 0.69, making them candidates for aggregation-induced emission (AIE) applications. rsc.org

Copper(I) complexes with pyridyl-triazole ligands display tunable emissions from green to orange in solution, originating from metal-to-ligand charge transfer (MLCT) transitions. rsc.org In the solid state, these complexes can show intense blue-light emissions. rsc.org

Zinc(II) coordination polymers can also be highly luminescent. A 3D zinc(II) polymer with an asymmetric 3-amino-1,2,4-triazolate ligand exhibits purple fluorescence with an emission maximum at 405 nm in the solid state. rsc.org Another zinc coordination polymer showed strong fluorescence at 423 nm upon excitation at 323 nm. rsc.org

The photophysical behavior of these compounds is a key area of research, with potential applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.gov The combination of the triazole-aniline scaffold with various metal centers provides a powerful platform for designing new luminescent materials with tailored properties.

Table of Photophysical Properties for Analogue Triazole-Based Metal Complexes

Complex Type (Analogue Ligand)Emission λmax (nm)Quantum Yield (Φ)StateReference
Re(I) Carbonyl (1,2,3-triazole-based)Not specifiedup to 0.69Solid rsc.org
Cu(I) Phosphine (pyridyl-triazole)563-621Not specifiedSolution (CH₂Cl₂) rsc.org
Cu(I) Phosphine (pyridyl-triazole)~450-500 (Blue)Not specifiedSolid rsc.org
Zn(II) Polymer (amino-triazolate)405Not specifiedSolid rsc.org
Zn(II) Polymer (btre/btc)423Not specifiedSolid rsc.org
Pt(II) Cyclometalated (dptp)50271%Solution (CH₂Cl₂) nih.gov

Applications in Materials Science

Potential as Corrosion Inhibitors for Metal Surfaces

The prevention of metal degradation due to corrosion is a significant area of research in materials science. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. nih.gov The 1,2,3-triazole ring system, a key feature of 2-(1H-1,2,3-triazol-1-yl)aniline, positions this class of compounds as promising candidates for corrosion inhibition.

Triazole derivatives are recognized as some of the most efficient corrosion inhibitors. nih.gov Their protective action is attributed to the adsorption of the molecule onto the metal surface. This process involves the heteroatoms and the π-electrons of the aromatic system, which play a crucial role in forming a protective layer that shields the metal from corrosive environments. nih.gov

Research has highlighted that 1,2,3-triazole derivatives, in particular, are advantageous due to their straightforward and regioselective synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. nih.gov These compounds are noted for being non-toxic, environmentally friendly, and stable under acidic conditions, making them suitable for various industrial applications. nih.gov They have demonstrated good efficiency as corrosion inhibitors for a range of metals and their alloys, including steel, copper, iron, and aluminum, in different aggressive acidic media. nih.gov The presence of nitrogen atoms and the aromatic nature of the triazole ring in structures like this compound are key to their potential in this application.

A summary of research findings on triazole derivatives as corrosion inhibitors is presented in the table below.

Metal/AlloyAggressive MediumInhibition Efficiency (IE%)Reference
Carbon Steel1M HClHigh nih.gov
Steel0.5 M NaClEffective nih.gov
CopperAcidic MediaGood nih.gov
IronAcidic MediaGood nih.gov
AluminumAcidic MediaGood nih.gov

Exploration in the Development of Dyes and Advanced Photographic Materials

The chemical structure of this compound makes it a valuable building block in the synthesis of more complex molecules, including those used in the dye and photographic industries. The triazole moiety can influence the photophysical properties of a molecule, a key consideration in the design of dyes and photosensitive materials. rsc.org

In the realm of advanced photographic materials, derivatives of triazoles, such as pyrazolotriazole magenta couplers, are utilized in color photographic materials. patentcut.com These compounds play a role in the formation of the final color image. Furthermore, benzotriazole-based compounds are employed as UV absorbers in photographic elements, protecting the light-sensitive layers from degradation. google.com

The synthesis of novel solvatochromic dyes, which change color depending on the polarity of the solvent, has also incorporated triazole structures. rsc.org While not directly involving this compound, this research demonstrates the utility of the triazole ring in creating dyes with specific and desirable optical properties, suggesting potential for similar applications with aniline-substituted triazoles. The introduction of a triazole can lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum of a dye, which is a valuable characteristic for applications like bioimaging. rsc.org

Role as Photostabilizers in Polymer and Coating Systems

Polymers and coatings are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. Photostabilizers are additives that are incorporated into these materials to inhibit such degradation. The 1,2,3-triazole ring is a structural feature that can impart UV-absorbing properties to a molecule, making triazole derivatives potential photostabilizers. gsconlinepress.comgsconlinepress.com

Compounds containing heterocyclic rings with nitrogen, such as triazoles, are considered to be effective photostabilizers. gsconlinepress.comresearchgate.net They can function as UV absorbers, dissipating the harmful UV energy as heat. Research has shown that newly synthesized heterocyclic compounds containing a triazole ring exhibit activity as photostabilizers for polymers like polystyrene when exposed to UV light for extended periods. gsconlinepress.comgsconlinepress.com The mechanism of photostabilization can involve UV absorption, peroxide decomposition, and radical scavenging. researchgate.net

The application of triazole derivatives as additives in polystyrene films has been shown to improve features like thermal stability and compatibility. gsconlinepress.com While specific studies on this compound as a photostabilizer are not detailed, the established role of the triazole heterocycle in this application suggests its potential utility in the development of stable polymer and coating systems. beilstein-journals.org

Investigations of Biological Interactions and Mechanisms in Vitro and Computational

Role of Triazole-Aniline Hybrid Systems as Pharmacophores and Biological Linkers

The 1,2,3-triazole ring, particularly when integrated into a hybrid system with aniline (B41778), serves as a crucial structural motif in medicinal chemistry. unimore.it This scaffold is noted for its stability under various conditions, including hydrolytic, oxidative, and reductive environments. unimore.it The triazole moiety is frequently employed as a linker to conjugate two different molecular fragments under mild reaction conditions, a strategy known as molecular hybridization. researchgate.net Its ability to form hydrogen bonds, engage in dipole-dipole interactions, and participate in π-stacking interactions with biological receptors makes it a versatile component in drug design. nih.govnih.gov The nitrogen atoms within the 1,2,3-triazole ring are considered pivotal for the molecule's interactions with enzymes. nih.gov This structural unit is a key feature in compounds developed for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.

A predominant application of the 1,2,3-triazole ring in medicinal chemistry is as a bioisostere for the amide bond. unimore.itnih.gov Specifically, the 1,4-disubstituted 1,2,3-triazole is an excellent surrogate for the trans-amide bond, mimicking its key electronic and steric properties. nih.govmdpi.com

Several fundamental characteristics are comparable between the two groups:

Planarity and Geometry : Both the triazole ring and the trans-amide bond possess a planar geometry. researchgate.net The distance between substituents at the 1- and 4-positions of the triazole ring is approximately 5.0–5.1 Å, which is comparable to the 3.8–3.9 Å distance between substituents on a trans-amide. nih.gov

Dipole Moment : The dipole moment of the 1,2,3-triazole moiety (around 4.5–5 D) is similar to that of an amide bond (approximately 3.5–4 D), allowing it to align with other polar groups to stabilize protein secondary structures. nih.govmdpi.com

Hydrogen Bonding : The triazole ring effectively mimics the hydrogen bonding pattern of an amide. The lone pairs on the N-2 and N-3 atoms act as weak hydrogen bond acceptors, analogous to the amide's carbonyl oxygen. nih.govmdpi.com Furthermore, the polarization of the proton at the C-5 position allows it to function as a hydrogen bond donor, similar to the amide N-H group. nih.govmdpi.com

This bioisosteric replacement is advantageous as the triazole ring is not susceptible to enzymatic cleavage by proteases, thus enhancing the metabolic stability of peptidomimetics. nih.govnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The triazole-aniline scaffold has been extensively studied for its ability to inhibit various enzymes, playing a role in the potential treatment of several diseases.

Derivatives containing the 1H-1,2,3-triazole ring have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes, which are therapeutic targets for conditions like glaucoma, edema, and cancer. nih.gov Specifically, 2-(1H-1,2,3-triazol-1-yl)aniline has been shown to inhibit carbonic anhydrase-II (CA-II) by binding to its active site.

Studies on various 1H-1,2,3-triazole analogs demonstrate that they act as competitive inhibitors of both human (hCA-II) and bovine (bCA-II) carbonic anhydrase. nih.gov Molecular docking simulations confirm that these active compounds fit well within the active site of the CA-II enzyme. nih.gov Further research into dual-hybrid inhibitors has shown that 1,2,3-triazole derivatives can potently inhibit tumor-associated isoforms hCA IX and hCA XII with inhibition constant (Kᵢ) values in the low nanomolar range. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1,2,3-Triazole Hybrids nih.gov
CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Notes
Hybrid 1bhCA IX9.8Compounds designed as dual-hybrid inhibitors targeting both CAs and telomerase. Kᵢ values demonstrate potent, low nanomolar inhibition of tumor-associated CA isoforms.
Hybrid 7bhCA IX25.4
Various HybridshCA XII2.8
78.9

Triazole-containing compounds have emerged as novel inhibitors of bacterial type II topoisomerases, such as DNA gyrase, which are validated targets for new antibiotics. nih.gov DNA gyrase, a heterotetramer of GyrA and GyrB subunits, is essential for bacterial DNA replication and maintenance. nih.gov

A notable triazole-based inhibitor, BDM71403, demonstrates potent activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, proving more effective than the reference inhibitor gepotidacin. nih.gov Mechanistic studies reveal that this class of inhibitors functions by stabilizing a pre-cleavage state of the enzyme-DNA complex, thereby inhibiting strand separation and blocking the enzyme's catalytic cycle. nih.gov These inhibitors interact competitively with fluoroquinolones within the Mtb gyrase cleavage core. nih.gov This mode of action, which involves poisoning the enzyme by stabilizing the cleavage complex, ultimately leads to an accumulation of DNA breaks in the bacterial chromosome. nih.gov

The 1,2,3-triazole scaffold is a key element in the design of hybrids aimed at inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE), which is implicated in Alzheimer's disease. nih.gov The nitrogen atoms in the triazole ring are crucial for the enzyme-inhibitor interaction. nih.gov

Various molecular hybrids combining the 1,2,3-triazole ring with other bioactive scaffolds (such as quinoline (B57606), genipin, and hesperetin) have been synthesized and evaluated. nih.gov These hybrids often display significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE). For instance, certain genipin–1,2,3-triazole hybrids emerged as potent and selective BuChE inhibitors, while quinazoline-triazole hybrids have been shown to bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, leading to significant inhibition. nih.gov

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by 1,2,3-Triazole Hybrids nih.gov
Hybrid ScaffoldTarget EnzymeActivity (IC₅₀)Key Finding
Genipin-1,2,3-triazoleBuChE31.8 µMIncorporation of the triazole ring enhanced the inhibitory activity compared to the parent compound.
Coumarin-1,2,3-triazoleAChE & BuChE7.3 µM (AChE)A 4-carbon linker between the triazole and coumarin (B35378) was found to be optimal for activity.
Quinazoline-1,2,3-triazoleAChESignificant InhibitionBinds to both the catalytic and peripheral sites of AChE.

Receptor Antagonism Studies and Ligand-Receptor Interactions

The triazole-aniline system and its derivatives have been investigated for their interactions with various cellular receptors, demonstrating roles as both antagonists and agonists.

In one study, the replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole in a peptide led to analogues that maintained selectivity for Angiotensin II receptor subtypes (AT1R and AT2R). mdpi.com This highlights that the amide-to-triazole switch can preserve the necessary structural conformation for specific receptor binding. mdpi.com

In another context, 1,2,3-triazole-containing compounds were developed as agonists for the GPR88 receptor, an orphan G protein-coupled receptor. nih.gov Structure-activity relationship studies revealed that the C-5 hydrogen of the triazole ring likely acts as a hydrogen-bond donor, a critical interaction for receptor activation. nih.gov The most potent agonists from this series exhibited EC₅₀ values in the nanomolar range. nih.gov

Furthermore, the interaction between 1,2,3-triazoles and Cytochrome P450 (CYP) enzymes, which are heme-containing receptors, has been characterized. Although 1,2,3-triazole fragments show a lower binding affinity for CYP3A4 and CYP2C9 compared to other azoles like imidazole (B134444), they do form complexes with the heme iron, indicating a direct ligand-receptor interaction. nih.gov

Table 3: Examples of Ligand-Receptor Interactions Involving 1,2,3-Triazoles
ReceptorEffectKey FindingReference
Angiotensin II Receptor (AT2R)AntagonismAmide-to-triazole substitution maintained receptor subtype selectivity. mdpi.com
GPR88Agonism1,2,3-triazole scaffold led to potent agonists (EC₅₀ = 60 nM); the C-5 hydrogen is a key H-bond donor. nih.gov
Cytochrome P450 (CYP3A4)Binding (Ligand)Demonstrates lower affinity (Kᴅ = 14.3 mM) compared to other azoles but confirms direct heme interaction. nih.gov

P2Y14 Receptor Antagonism and Allosteric Modulation

While direct studies on this compound as a P2Y14 receptor antagonist are not prevalent, research into its derivatives highlights the potential of the triazole-biphenyl scaffold in this area. The P2Y14 receptor, activated by UDP-sugars, is implicated in inflammatory processes, making its antagonists valuable candidates for therapeutic development. acs.org

In the quest for novel P2Y14 receptor antagonists with improved physicochemical properties, the 1,2,3-triazole moiety has been proposed as a bioisosteric replacement for the naphthoic acid core of known potent antagonists. acs.org Computational studies, including docking and molecular dynamics simulations on a human P2Y14 receptor homology model, have guided the design of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives. acs.org These studies aimed to mimic the favorable interactions of existing antagonists. acs.org The resulting synthesized compounds demonstrated high affinity for the P2Y14 receptor, validating the structural insights that led to the discovery of this new antagonist scaffold. acs.org The most potent of these derivatives was confirmed to be a P2Y14 receptor antagonist through in vitro cAMP assays. acs.org

Antiviral Activity Investigations (Mechanism-based or Computational Studies)

The 1,2,3-triazole nucleus is a common framework in the development of new antiviral agents, with derivatives showing potential to inhibit various viral enzymes. nih.gov

HIV-1 Interaction Mechanisms through Computational Approaches

Hybrid molecules containing the this compound backbone have been synthesized and evaluated for their anti-HIV-1 activity. In a notable study, a series of quinoline-1,2,3-triazole-aniline hybrids were synthesized and tested against the wild-type HIV-1 subtype B. mdpi.com

Several of these compounds exhibited promising in vitro activity. mdpi.com For instance, compound 11h from this series was found to be nine times more active than the reference drug, azidothymidine (AZT). mdpi.com Molecular docking studies were conducted to elucidate the interaction mechanism of this potent derivative. The studies revealed that compound 11h interacts with key amino acid residues, including Phe112, Tyr108, Glu283, and Trp86, within the active site of the HIV-1 reverse transcriptase. mdpi.com Furthermore, Density Functional Theory (DFT) studies indicated that this compound has the ability to both donate and accept electrons, a property that may contribute to its binding and inhibitory activity. mdpi.com Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies also suggested that these compounds possess drug-like properties, with compound 11h showing potential for further optimization as an anti-HIV-1 agent. mdpi.com

CompoundTargetKey Interacting Residues (Computational)In Vitro Activity (IC₅₀)Reference
Quinoline-1,2,3-triazole-aniline hybrid (11h) HIV-1 Reverse TranscriptasePhe112, Tyr108, Glu283, Trp860.01032 µM mdpi.com
Azidothymidine (AZT) HIV-1 Reverse TranscriptaseNot specified in this study0.0909 µM mdpi.com

Antitubercular Activity Research (Mechanism-based or Computational Studies)

The emergence of multidrug-resistant tuberculosis necessitates the development of new antitubercular agents. The 1,2,3-triazole scaffold has been explored for this purpose, with many derivatives showing promising activity. rsc.orgrsc.org

Research on quinoline-1,2,3-triazole-aniline hybrids has demonstrated their potential as antitubercular agents. mdpi.com In one study, these hybrids were evaluated in vitro against the Mycobacterium tuberculosis (Mtb) H37Rv strain. mdpi.com Compound 11h from this series, which also showed potent anti-HIV activity, displayed moderate antitubercular activity with a Minimum Inhibitory Concentration (MIC₉₀) of 88 μM. mdpi.com

In a different study, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were synthesized and evaluated for their antimycobacterial activity. nih.gov These compounds were tested against M. bovis BCG, M. tuberculosis, and M. abscessus. All 24 tested compounds inhibited the growth of M. bovis BCG and M. tuberculosis. nih.gov Molecular docking simulations were performed on the most active compounds against the InhA enzyme of M. tuberculosis. The results indicated that these hybrids exhibited strong binding affinities, suggesting a potential mechanism of action through the inhibition of this key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov

Compound SeriesTarget OrganismTarget Enzyme (Computational)Activity (MIC)Reference
Quinoline-1,2,3-triazole-aniline hybrid (11h) M. tuberculosis H37RvNot specified in this studyMIC₉₀ = 88 μM mdpi.com
2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives M. tuberculosisInhAMIC up to 12.5 μg/mL nih.gov

Antimicrobial and Antifungal Activity Studies (Mechanism-based or Computational Studies)

The 1,2,3-triazole ring is a component of various compounds with a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov

Anti-Staphylococcal Potential and Mechanistic Postulations

While specific studies on the anti-staphylococcal potential of this compound are limited, research on its derivatives suggests that this chemical class holds promise. Triazole-based molecular hybrids have been shown to exhibit notable anti-staphylococcal activity. Structure-activity relationship (SAR) analyses have indicated that modifications to the aniline moiety of such compounds can enhance their antimicrobial efficacy. This suggests that the this compound scaffold is a viable starting point for the development of new anti-staphylococcal agents.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,3-triazol-1-yl)aniline, and what experimental conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole ring. Key steps include:

  • Azide Precursor Preparation: Reacting 2-nitroaniline with sodium azide under acidic conditions to generate 2-azidoaniline.
  • Alkyne Coupling: Introducing a terminal alkyne (e.g., propargyl bromide) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or ethanol at 50–80°C .
  • Purification: Column chromatography or recrystallization to isolate the product.

Critical factors include:

  • Catalyst Purity: Copper(I) iodide or stabilized Cu(I) complexes minimize side reactions.
  • Oxygen Exclusion: Use of inert atmospheres (N₂/Ar) to prevent Cu(II) oxidation.
  • Reaction Time: Microwave-assisted synthesis (e.g., 30 min at 100°C) can enhance yield compared to classical heating (6–12 hours) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirms regioselectivity of triazole formation (e.g., 1,4-substitution in CuAAC). The aniline NH₂ protons appear as a broad singlet (~δ 5.5 ppm), while triazole protons resonate at δ 7.5–8.5 ppm .
    • HSQC/HMBC: Resolves ambiguities in aromatic proton assignments.
  • X-Ray Crystallography:
    • SHELXL Refinement: Resolves bond lengths and angles, critical for confirming triazole geometry and hydrogen-bonding interactions .
  • IR Spectroscopy:
    • N-H stretches (3300–3500 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) validate functional groups .

Resolving Contradictions:

  • Cross-validate NMR with X-ray data to confirm regiochemistry.
  • Use high-resolution mass spectrometry (HRMS) to rule out isotopic or impurity interference.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

Methodological Answer:

  • Byproduct Analysis: Common byproducts include unreacted azides (e.g., 2-azidoaniline) or over-oxidized triazoles. Monitor via TLC or LC-MS.
  • Design of Experiments (DoE):
    • Vary catalyst loading (0.5–5 mol%), temperature (40–100°C), and solvent polarity (DMF vs. THF) to identify optimal parameters .
    • High-throughput screening using automated reactors accelerates optimization .
  • Additives: Ascorbic acid reduces Cu(II) to Cu(I), maintaining catalytic activity and suppressing oxidative dimerization .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The triazole ring’s electron-deficient nature enhances electrophilicity at C-5 .
    • Simulate IR/NMR spectra for comparison with experimental data .
  • Molecular Dynamics (MD):
    • Model solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation tendencies.
  • Docking Studies:
    • Investigate interactions with biological targets (e.g., enzymes) for drug design applications .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

  • In Vitro Assays:
    • Antiviral Screening: Use plaque reduction assays (e.g., against influenza A) with EC₅₀ determination .
    • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.
  • Structure-Activity Relationship (SAR):
    • Modify substituents on the aniline or triazole ring (e.g., electron-withdrawing groups at C-5) to correlate changes with activity .
  • Metabolic Stability:
    • Incubate derivatives with liver microsomes to evaluate cytochrome P450-mediated degradation.

Q. What strategies mitigate stability issues during storage of this compound?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of the triazole ring under acidic/basic conditions.
    • Oxidation of the aniline NH₂ group.
  • Stabilization Methods:
    • Storage Conditions: -20°C under inert gas (Ar) in amber vials to prevent photodegradation .
    • Lyophilization: Convert to stable hydrochloride salts for long-term storage.
    • Additives: Include antioxidants (e.g., BHT) at 0.1% w/w .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

Methodological Answer:

  • Metal-Free Conditions:
    • Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids Cu(I) but requires specialized cyclooctynes .
  • Heterogeneous Catalysis:
    • Immobilized Cu(I) on resins (e.g., polyacrylate-supported Cu) improves regiocontrol and recyclability .
  • Microwave Irradiation:
    • Enhances reaction uniformity, reducing side products like 1,5-disubstituted triazoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.